molecular formula C18H17LiN6O5S2 B569788 lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate CAS No. 58648-57-0

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate

Cat. No.: B569788
CAS No.: 58648-57-0
M. Wt: 468.431
InChI Key: VLJXYASGGIMGRO-CFOLLTDRSA-M
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Description

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is a beta-lactam antibiotic belonging to the cephalosporin class. It is used to treat various infections caused by susceptible strains of bacteria, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . This compound is a parenterally administered broad-spectrum antibiotic, typically formulated as a formate ester, cefamandole nafate .

Chemical Reactions Analysis

Types of Reactions: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of cefamandole, as well as substituted compounds with modified pharmacological properties .

Scientific Research Applications

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate has a wide range of scientific research applications:

Mechanism of Action

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Comparison with Similar Compounds

  • Cephalothin
  • Cephaloridine
  • Cefazolin

Comparison: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is unique among cephalosporins due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is particularly potent against Enterobacter and indole-positive Proteus strains, which are traditionally resistant to other cephalosporins . Compared to cephalothin, cephaloridine, and cefazolin, cefamandole lithium exhibits superior activity against gram-negative bacteria .

Properties

IUPAC Name

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJXYASGGIMGRO-CFOLLTDRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N=C(C(C4=CC=CC=C4)O)[O-])SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N=C([C@@H](C4=CC=CC=C4)O)[O-])SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17LiN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How effective is Cefamandole Lithium against Haemophilus influenzae compared to other antibiotics?

A1: Research indicates Cefamandole Lithium exhibits limited in vitro activity against Haemophilus influenzae, including both beta-lactamase and non-beta-lactamase producing strains []. Specifically, it showed significantly lower bactericidal activity against 11 non-beta-lactamase-producing strains, particularly those not belonging to the type B H. influenzae, compared to Moxalactam, Chloramphenicol, and Ampicillin []. The study highlights that Cefamandole Lithium's minimal inhibitory concentration ranged from 2 to greater than or equal to 128 microgram/ml against beta-lactamase-producing strains, indicating lower efficacy compared to Moxalactam and Chloramphenicol in these cases [].

Q2: Can Cefamandole Lithium be detected in milk, and what analytical methods are employed for its detection?

A2: Yes, Cefamandole Lithium can be detected in milk. A highly sensitive method using a type of filtered solid phase extraction (SPE) based on the PRiME hydrophilic lipophilic balance (HLB) has been developed for this purpose []. This method simplifies the traditional HLB extraction process by eliminating the activation and elution steps, resulting in faster and more efficient purification []. For detection and quantification, the extracted samples are analyzed using Ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) []. This combined approach allows for the sensitive detection of Cefamandole Lithium in milk, achieving a limit of detection (LOD) and limit of quantification (LOQ) ranging from 0.02 to 5 μg kg−1 and 0.02 to 10 μg kg−1, respectively [].

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